2-Bromo-1,3,5-tri-tert-butylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-1,3,5-tri-tert-butylbenzene involves bromination reactions where the kinetics and mechanism are influenced by bromine concentrations. Studies have shown that the reaction orders are significantly high due to the participation of clustered polybromide anions in the transition states, indicating complex mechanisms at play (A. Shernyukov et al., 2019).
Molecular Structure Analysis
X-ray analysis and computational studies have provided insights into the molecular structure of 2-Bromo-1,3,5-tri-tert-butylbenzene derivatives. For example, the structure of related triphosphabenzene compounds has been examined, revealing planar configurations and specific bond angles and lengths that are crucial for understanding the electronic and spatial properties of these molecules (R. Gleiter et al., 1998).
Chemical Reactions and Properties
The bromination of 1,4-di-tert.butylbenzene, a related compound, has been studied to understand the synthesis of bromobenzene derivatives and the influence of tert-butyl groups on reaction pathways. This research contributes to the broader understanding of the chemical behavior of brominated benzene derivatives under different conditions (J. Baas and B. M. Wepster, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are influenced by the molecular structure and the presence of bromine and tert-butyl groups. Studies on related compounds have explored these aspects through experimental and computational methods, providing valuable data for applications in synthesis and materials science.
Chemical Properties Analysis
Chemical properties, including reactivity towards different classes of reagents, stability under various conditions, and the potential for further functionalization, have been a significant focus. The effect of solvent on reactions involving aryl bromides and the lithiation-bromination exchange reactions has been investigated, showing how these properties can be exploited in organic synthesis (W. Bailey et al., 2006).
Scientific Research Applications
Synthesis and Derivatives
2-Bromo-1,3,5-tri-tert-butylbenzene is a versatile compound used in various synthetic processes. It is a precursor for the preparation of 1,3-di-tert-butylbenzene, which is further used to synthesize arylphosphines (Komen & Bickelhaupt, 1996). This illustrates its role in the formation of compounds with potential applications in organic synthesis and material science.
Kinetics and Mechanism Studies
The compound has been used in studies exploring the kinetics and mechanisms of bromination reactions. A study on the bromo-de-protonation and bromo-de-tert-butylation of 1,3,5-tri-tert-butylbenzene revealed complex reaction dynamics, influenced by the participation of clustered polybromide anions in the transition states (Shernyukov et al., 2019). This research contributes to a deeper understanding of the reaction mechanisms in organic chemistry.
Solvent Influence in Reactions
Investigations into the effect of solvents on the lithium-bromine exchange of aryl bromides, including 1-bromo-4-tert-butylbenzene, have shown significant variations in reaction outcomes based on solvent composition (Bailey et al., 2006). This highlights its use in studies aimed at optimizing reaction conditions for better yields and selectivity in organic synthesis.
Molecular Structure and Ordering Studies
The molecular structure and internal ordering of 1,3,5–tri-tert-butylbenzene have been analyzed using X-ray diffraction. This provides insights into the physical characteristics and behaviors of such compounds, which are crucial for designing materials with specific properties (Drozdowski et al., 2017).
Phase Behavior Studies
The phase behavior of 1,3,5-tri-tert-butylbenzene in combination with carbon dioxide has been studied, revealing its high solubility and potential uses in materials forming processes using dense carbon dioxide (Dilek et al., 2008). This information is valuable for industrial applications where carbon dioxide is used as a solvent or a supercritical fluid.
Electrophosphorescent Material Synthesis
The synthesis of electrophosphorescent intermediates, such as 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene, from derivatives of 1,3,5-tri-tert-butylbenzene indicates its use in developing materials for organic light-emitting diodes and other electronic devices (Kong-qiang, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1,3,5-tritert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZWHPYNRDCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)Br)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192835 | |
Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3,5-tri-tert-butylbenzene | |
CAS RN |
3975-77-7 | |
Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003975777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3975-77-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Tri-t-butyl-1-bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2,4,6-tri-tert-butylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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